![molecular formula C24H27N5O2 B2884182 2-ethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-44-4](/img/structure/B2884182.png)
2-ethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
New Routes to Synthesis and Antiavian Influenza Activity
- A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Hydrolysis of Acetylenecarboxylic Acid with Amines
- Research on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines, leading to various derivatives with potential biochemical significance (Iwanami et al., 1964).
Optimization of the Phenyl Alkyl Ether Moiety
- The structural optimization of phenyl alkyl ether moiety in certain compounds led to the identification of potent and selective PPARgamma agonists with improved solubility (Collins et al., 1998).
Antimicrobial Activity of Pyridazine Derivatives
- A method for preparing substituted pyridazinopyrazolotriazines was reported, with some derivatives exhibiting antimicrobial activity against five microorganisms (Deeb et al., 2004).
Alpha(1)-adrenoceptor Antagonists
- The design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, showing high affinity and selectivity for alpha(1)-adrenoceptor, indicate their potential in developing antagonists (Betti et al., 2002).
Potential Nootropic Agents
- The synthesis of novel 1,4-disubstituted 2-oxopyrrolidines and related compounds, assessed for nootropic activity, highlights the exploration of new therapeutic agents (Valenta et al., 1994).
Synthesis of Novel Anticancer and Anti-5-lipoxygenase Agents
- A series of pyrazolopyrimidine derivatives were synthesized, showing significant anticancer and anti-5-lipoxygenase activities, providing insights into structure-activity relationships (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis. Other related compounds have been found to inhibit the BCR-ABL kinase , including the T315I gatekeeper mutant , which is involved in chronic myeloid leukemia.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . They inhibit the growth of these bacteria, thereby helping to control the spread of tuberculosis. In the case of BCR-ABL kinase inhibitors, they prevent the kinase activity of both native BCR-ABL and the T315I mutant .
Biochemical Pathways
It can be inferred from related compounds that they may interfere with the biochemical pathways of mycobacterium tuberculosis h37ra or the BCR-ABL kinase , thereby exerting their therapeutic effects.
Result of Action
Based on related compounds, it can be inferred that the compound may exhibit significant activity against mycobacterium tuberculosis h37ra or inhibit the kinase activity of both native BCR-ABL and the T315I mutant , thereby helping to control the spread of tuberculosis or chronic myeloid leukemia respectively.
properties
IUPAC Name |
2-ethoxy-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-22-7-5-4-6-20(22)24(30)25-19-10-8-18(9-11-19)21-12-13-23(27-26-21)29-16-14-28(2)15-17-29/h4-13H,3,14-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBKDWAQIIFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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